

Application Notes and Protocols for Patient Selection in Baxdrostat Clinical Trials

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Compound of Interest

Compound Name: Bafrekalant

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These application notes provide a comprehensive overview of the patient inclusion and exclusion criteria utilized in clinical trials of Baxdrostat, a selective aldosterone synthase inhibitor. The accompanying protocols detail the methodologies for key assessments. This information is intended to guide researchers in designing future studies and understanding the target patient population for this novel antihypertensive agent.

Mechanism of Action

Baxdrostat functions by selectively inhibiting aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final step of aldosterone synthesis.^{[1][2]} This targeted action reduces aldosterone levels, leading to decreased sodium and water retention and subsequently lowering blood pressure.^{[1][3]} A key feature of Baxdrostat is its high selectivity for aldosterone synthase over 11 β -hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis.^[4] This selectivity minimizes the risk of off-target effects on cortisol levels.

Patient Population Overview

Clinical trials for Baxdrostat have primarily focused on patients with treatment-resistant hypertension (rHTN) and uncontrolled hypertension (uHTN). Treatment-resistant hypertension is generally defined as blood pressure remaining above goal despite the use of three or more antihypertensive medications from different classes, including a diuretic, at maximally tolerated

doses. Uncontrolled hypertension is characterized by elevated blood pressure despite treatment with two or more antihypertensive agents.

Inclusion Criteria

The following tables summarize the key quantitative inclusion criteria for patient enrollment in major Baxdrostat clinical trials.

Table 1: General Inclusion Criteria

Criteria	BrigHTN (Phase 2)	HALO (Phase 2)	BaxHTN (Phase 3)	Bax24 (Phase 3)
Age (years)	≥ 18	≥ 18	≥ 18	≥ 18

Table 2: Blood Pressure Inclusion Criteria

Criteria	BrigHTN (Phase 2)	HALO (Phase 2)	BaxHTN (Phase 3)	Bax24 (Phase 3)
Screening Mean Seated Systolic Blood Pressure (SBP) (mmHg)	≥ 130	≥ 140	≥ 140 and < 170	≥ 140 and < 170
Screening Mean Seated Diastolic Blood Pressure (DBP) (mmHg)	≥ 80	-	-	-
Randomization Mean Seated SBP (mmHg)	-	-	≥ 135	-
Randomization Mean Ambulatory SBP (mmHg)	-	-	-	≥ 130

Table 3: Concomitant Medication Inclusion Criteria

Criteria	BrigHTN (Phase 2)	HALO (Phase 2)	BaxHTN (Phase 3)	Bax24 (Phase 3)
Number of Antihypertensive Medications	≥ 3 (including a diuretic)	Stable regimen of ACEi or ARB, ACEi/ARB + thiazide diuretic, or ACEi/ARB + calcium channel blocker	uHTN: 2 (including a diuretic)rHTN: ≥ 3 (including a diuretic)	≥ 3 (including a diuretic)
Stability of Regimen	Stable doses	Stable for at least 8 weeks	Stable for at least 4 weeks	Stable for at least 4 weeks

Table 4: Laboratory Value Inclusion Criteria

Criteria	BrigHTN (Phase 2)	HALO (Phase 2)	BaxHTN (Phase 3)	Bax24 (Phase 3)
Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m ²)	≥ 45	≥ 30	≥ 45	≥ 45
Serum Potassium (K+) (mmol/L)	-	-	≥ 3.5 and < 5.0	≥ 3.5 and < 5.0

Exclusion Criteria

The following table summarizes the key quantitative exclusion criteria across various Baxdrostat studies.

Table 5: Key Exclusion Criteria

Criteria	BrigHTN (Phase 2)	HALO (Phase 2)	BaxHTN / BaxAsia (Phase 3)	Bax24 (Phase 3)
Mean Seated SBP (mmHg)	≥ 180	≥ 180	≥ 170	≥ 170
Mean Seated DBP (mmHg)	≥ 110	-	≥ 105 or ≥ 110	≥ 110
eGFR (mL/min/1.73m ²)	< 45	< 30	< 45	< 45
Serum Sodium (Na ⁺) (mmol/L)	-	-	< 135	< 135
Body Mass Index (BMI) (kg/m ²)	-	> 50	-	-

Other common exclusion criteria included:

- Uncontrolled diabetes.
- Use of a mineralocorticoid receptor antagonist (MRA) or potassium-sparing diuretic within 4 weeks of randomization.
- Known secondary causes of hypertension such as renal artery stenosis, pheochromocytoma, and Cushing's syndrome.
- New York Heart Association (NYHA) functional class IV heart failure.
- Persistent atrial fibrillation.

Experimental Protocols

Blood Pressure Measurement Protocol

Objective: To obtain accurate and consistent blood pressure readings for eligibility screening and efficacy assessment.

Equipment: Automated in-office blood pressure monitor.

Procedure:

- The patient should be seated comfortably in a quiet room for at least 5 minutes before the measurement.
- The patient's back should be supported, and their feet should be flat on the floor.
- The arm used for measurement should be supported at heart level.
- An appropriately sized cuff should be used.
- Three separate blood pressure measurements should be taken at 1-minute intervals.
- The average of the three readings is used as the final blood pressure value for that visit.

Laboratory Assessment Protocol

Objective: To determine key laboratory values for inclusion/exclusion criteria.

Procedure:

- Collect blood samples from the patient following standard phlebotomy procedures.
- Analyze the samples for serum creatinine, electrolytes (including potassium and sodium), and other required parameters.
- Calculate the estimated Glomerular Filtration Rate (eGFR) using a validated formula (e.g., CKD-EPI equation).
- All laboratory assessments should be performed by a central, certified laboratory to ensure consistency across study sites.

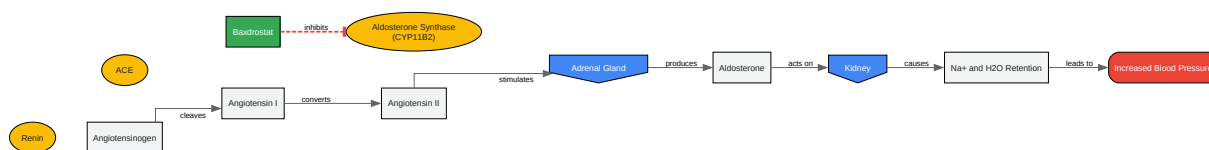
Medication Adherence Protocol

Objective: To ensure patients are compliant with their background antihypertensive medication regimen.

Procedure:

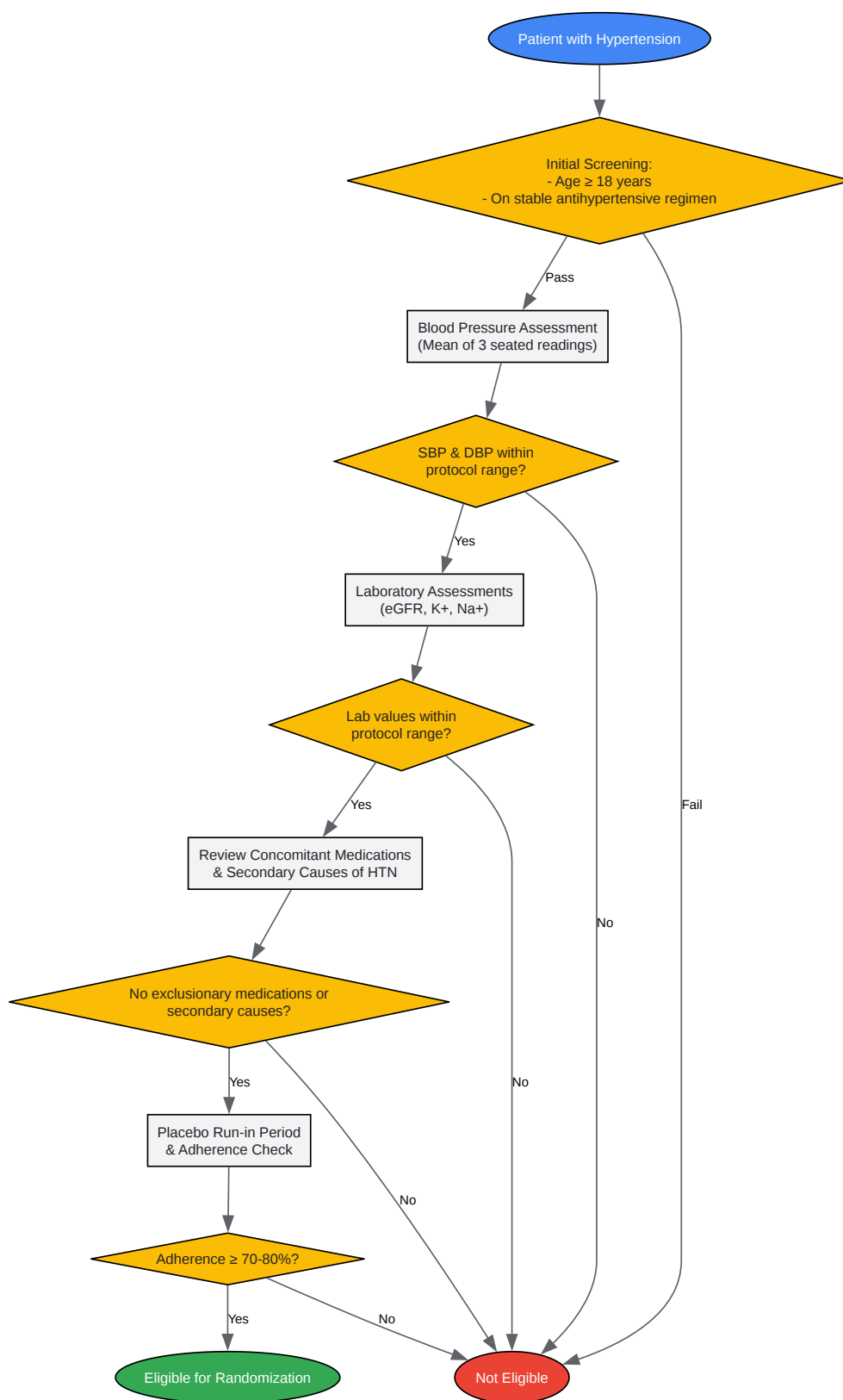
- A run-in period is often included before randomization.
- During the run-in period, patients may be given a placebo to take alongside their prescribed medications.
- Adherence is assessed through methods such as pill counts.
- A minimum adherence rate (e.g., at least 70% or 80%) is typically required for a patient to be eligible for randomization.

Visualizations



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Caption: Mechanism of action of Baxdrostat in the Renin-Angiotensin-Aldosterone System.



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Caption: Logical workflow for patient screening in Baxdrostat clinical trials.

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